Cas no 211635-33-5 ((S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid)

(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid
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- インチ: 1S/C11H11NO4/c12-7(8(13)14)10-1-4-2(10)6-3(10)5(1)11(4,6)9(15)16/h1-7H,12H2,(H,13,14)(H,15,16)
- InChIKey: UVZLSWUNCANUPD-UHFFFAOYSA-N
- ほほえんだ: OC(C12C3C4C1C1C2C3C14C(C(=O)O)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 439
- 疎水性パラメータ計算基準値(XlogP): -3.5
- トポロジー分子極性表面積: 101
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0091145-1g |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid |
211635-33-5 | 1g |
$1645.0 | 2022-04-27 | ||
Chemenu | CM558087-1g |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid |
211635-33-5 | 95%+ | 1g |
$*** | 2023-03-30 |
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acidに関する追加情報
Introduction to (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic Acid (CAS No. 211635-33-5)
(S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid, identified by its CAS number 211635-33-5, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This chiral molecule, featuring a unique cubane scaffold, exhibits promising properties that make it a valuable candidate for the development of novel therapeutic agents.
The cubane core is a highly strained hydrocarbon structure that has been extensively studied for its potential in drug design due to its rigidity and stability. The introduction of functional groups such as amino and carboxylic acid moieties into this framework enhances its chemical reactivity and biological activity. The (S)-configuration of the molecule adds another layer of complexity, as chirality plays a crucial role in the biological efficacy and safety of pharmaceutical compounds.
In recent years, there has been a surge in research focused on the development of molecules with cubic or related structures, owing to their unique steric and electronic properties. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The presence of both amino and carboxylic acid groups in (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid allows for diverse functionalization strategies, making it a versatile building block for drug discovery.
One of the most compelling aspects of this compound is its potential as a scaffold for generating enzyme inhibitors. The rigid cubane core can mimic the transition state of enzymatic reactions, thereby enhancing binding affinity and specificity. For instance, studies have demonstrated that cubane-based derivatives can effectively inhibit proteases and kinases, which are key targets in the treatment of cancer and inflammatory diseases. The (S)-configuration further refines this potential by optimizing the interaction with specific enzyme active sites.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of cubane-based compounds. Molecular modeling studies have revealed that (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid can interact with biological targets in a manner that is both potent and selective. This has opened up new avenues for designing drugs that can modulate complex disease pathways with minimal side effects.
The synthesis of (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid presents unique challenges due to the complexity of the cubane framework. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric hydrogenation and enantioselective catalysis have been particularly useful in achieving high enantiomeric purity, which is critical for pharmaceutical applications.
Preclinical studies have begun to explore the pharmacological profile of (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid. Initial results suggest that it exhibits significant inhibitory activity against various disease-causing enzymes. Furthermore, its stability under physiological conditions makes it a promising candidate for further development into clinical trials. The compound's ability to cross biological membranes also enhances its potential as an oral therapeutic agent.
The future direction of research on (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid lies in its application as a lead compound for drug development. By leveraging its unique structural features, scientists aim to design derivatives that exhibit even greater potency and selectivity. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate this promising compound into viable therapeutic options for patients worldwide.
In conclusion, (S)-4-(Amino(carboxy)methyl)cubane-1-carboxylic acid (CAS No. 211635-33-5) represents a significant advancement in medicinal chemistry. Its unique structure, combined with its promising biological activity, positions it as a valuable asset in the search for novel drugs. As research continues to uncover new applications for this compound, it holds great potential to contribute to the treatment of various diseases and improve patient outcomes.
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